N-[1-(4-methylphenyl)-3-oxo-3-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)propyl]acetamide
Description
N-[1-(4-methylphenyl)-3-oxo-3-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)propyl]acetamide is a complex organic compound with a unique structure that includes a quinoxaline ring system
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-3-oxo-3-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-13-7-9-15(10-8-13)17(21-14(2)24)11-20(26)23-12-19(25)22-16-5-3-4-6-18(16)23/h7-10,16-18H,3-6,11-12H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POISRSQWLXTMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)N2CC(=O)NC3C2CCCC3)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)-3-oxo-3-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)propyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of a 4-methylphenyl ketone with a quinoxaline derivative under controlled conditions. The reaction may require the use of catalysts such as p-toluenesulfonic acid and solvents like toluene to facilitate the process .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems could enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)-3-oxo-3-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)-3-oxo-3-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)propyl]acetamide involves its interaction with molecular targets within cells. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and 4-methylphenyl ketones. These compounds share structural features and may exhibit similar chemical behaviors.
Uniqueness
What sets N-[1-(4-methylphenyl)-3-oxo-3-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)propyl]acetamide apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
